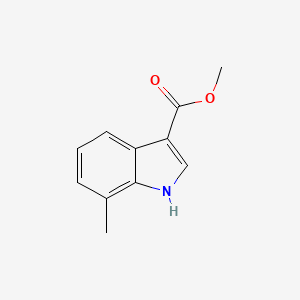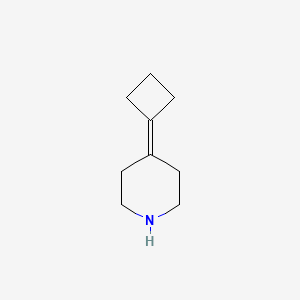
4-Cyclobutylidenepiperidine
Vue d'ensemble
Description
4-Cyclobutylidenepiperidine is a chemical compound with the molecular formula C9H15N . It has a molecular weight of 137.22 .
Molecular Structure Analysis
The molecular structure of 4-Cyclobutylidenepiperidine consists of 9 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the specific details regarding the arrangement of these atoms within the molecule are not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving 4-Cyclobutylidenepiperidine are not detailed in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Applications De Recherche Scientifique
Molecular Interactions and Drug Design
4-Cyclobutylidenepiperidine, as a part of the 4-aminopiperidine class, has been studied for its interactions with cytochrome P450s, particularly CYP3A4. This research focuses on the molecular interactions and the mechanism of N-dealkylation reactions in drug metabolism. The study provides insights into structure-based drug design approaches for optimizing drug metabolism (Sun & Scott, 2011).
Novel Synthesis Approaches
Research has also been conducted on efficient synthesis routes for compounds like 4-(substituted benzyl)piperidines, which include the use of 4-methylenepiperidine and palladium-catalyzed cross-coupling reactions. These methods offer novel approaches to synthesizing such compounds under specific conditions (Furman & Dziedzic, 2003).
Antimicrobial Activity
Compounds structurally related to 4-cyclobutylidenepiperidine have been synthesized and tested for antimicrobial activity. These studies include the synthesis of aminophosphinic acids containing cyclobutane and 1,3-thiazole, which have shown significant activity against certain bacterial strains (Koparir et al., 2011).
Role in Therapeutic Drug Design
The unique structure of cyclobutyl, a component of 4-cyclobutylidenepiperidine, has become influential in drug design. Its four-membered ring structure is utilized in the synthesis of various therapeutic drugs, including anticancer, nervous system, analgesic, antiviral, and gastrointestinal drugs. This highlights the versatility and importance of cyclobutyl compounds in medicinal chemistry (Ren et al., 2022).
Development of Novel Heterocyclic Compounds
The use of related compounds in the synthesis of novel heterocyclic compounds with expected antibacterial activities has been explored. These compounds are prepared from key starting materials like 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showcasing the potential for developing new antibacterial agents (El-Hashash et al., 2015).
Antiviral Research
4-Cyclobutylidenepiperidine-related structures have been investigated for their antiviral activities. The synthesis of cyclobutyl guanine and adenine nucleoside analogues demonstrates their potential effectiveness against herpesviruses, illustrating the significance of cyclobutyl structures in antiviral drug development (Bisacchi et al., 1991).
Safety And Hazards
Propriétés
IUPAC Name |
4-cyclobutylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8(3-1)9-4-6-10-7-5-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNQAVMCCFHMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCNCC2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidenepiperidine | |
CAS RN |
1235439-91-4 | |
| Record name | 4-cyclobutylidenepiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



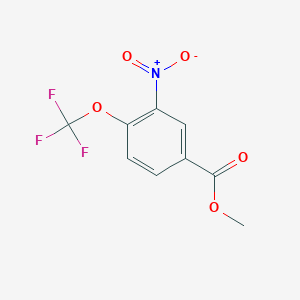
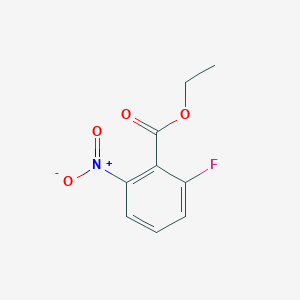
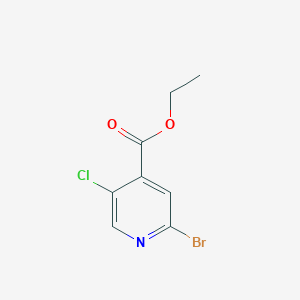

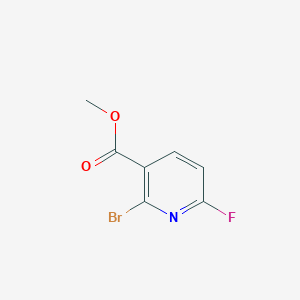

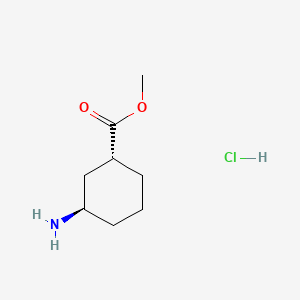

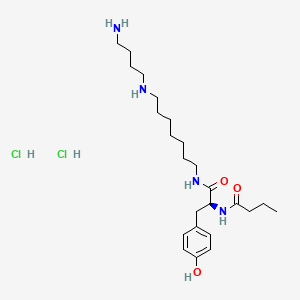



![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)
